![molecular formula C9H15N3O B1395011 2-[[3-(Aminomethyl)-2-pyridinyl](methyl)amino]-1-ethanol CAS No. 1178351-00-2](/img/structure/B1395011.png)
2-[[3-(Aminomethyl)-2-pyridinyl](methyl)amino]-1-ethanol
Overview
Description
The compound “2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol” is also known as 2-Picolylamine . It is a colorless liquid and is a common bidentate ligand and a precursor to more complex multidentate ligands .
Synthesis Analysis
2-Picolylamine can be synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The synthesis involves five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The empirical formula of 2-Picolylamine is C6H8N2 . The molecular weight is 108.14 . The SMILES string representation of the molecule is NCc1ccccn1 .Chemical Reactions Analysis
2-Picolylamine can be used as a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates . It can also act as a chelating ligand for the synthesis of complexes such as zinc picolylamine complex and Cu (II) picolylamine complex .Physical And Chemical Properties Analysis
2-Picolylamine is a liquid with a density of 1.05 g/mL at 25 °C . The refractive index n20/D is 1.544 (lit.) . The boiling point is 82-85 °C/12 mmHg (lit.) .Scientific Research Applications
Medicinal Chemistry: Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design and are present in many pharmaceuticals. The compound can serve as a precursor in synthesizing various piperidine derivatives, including substituted piperidines and piperidinones. These derivatives are vital for creating new drugs with potential therapeutic applications .
Biotechnology: Enzyme Inhibition Studies
In biotechnological research, the compound can be used to study enzyme-substrate interactions. Its structure allows it to act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and aiding in the development of enzyme-based assays .
Materials Science: Advanced Material Synthesis
This compound’s functional groups make it suitable for synthesizing advanced materials. For example, it can be used to create polymers with specific properties or as a building block for electronic materials that require precise molecular architecture .
Environmental Science: Analytical Method Development
In environmental science, the compound can be utilized to develop new analytical methods for detecting environmental pollutants. Its reactivity and ability to form complexes with metals can be particularly useful in creating sensitive assays for heavy metals and other contaminants .
Analytical Chemistry: Chromatography and Spectroscopy
The compound’s unique structure can be exploited in analytical chemistry for chromatography and spectroscopy. It can serve as a standard or a reagent to calibrate instruments and develop new methods for analyzing complex mixtures .
Pharmacology: Drug Discovery and Development
In pharmacology, the compound’s ability to interact with various biological targets can be harnessed in the drug discovery process. It can be used to synthesize potential drug candidates, especially in the realm of central nervous system disorders and cancer treatment .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, which is similar to the structure of the compound , are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have an influence on biological activity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
properties
IUPAC Name |
2-[[3-(aminomethyl)pyridin-2-yl]-methylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12(5-6-13)9-8(7-10)3-2-4-11-9/h2-4,13H,5-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOMXXBWJRCFIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=CC=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(Aminomethyl)-2-pyridinyl](methyl)amino]-1-ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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